molecular formula C15H18O5 B016108 Meranzin hydrate CAS No. 5875-49-0

Meranzin hydrate

Cat. No.: B016108
CAS No.: 5875-49-0
M. Wt: 278.30 g/mol
InChI Key: KGGUASRIGLRPAX-LBPRGKRZSA-N
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Mechanism of Action

Target of Action

Meranzin hydrate primarily targets the alpha 2-adrenoceptor and α±-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors . It also interacts with the ghrelin receptor, which plays a crucial role in its antidepressant effects .

Mode of Action

this compound interacts with its targets to produce antidepressive and prokinetic-like effects . It stimulates the expression of brain-derived neurotrophic factor (BDNF) and phosphorylated mammalian target of rapamycin (p-mTOR) in the hippocampus . The compound’s interaction with the ghrelin receptor is particularly noteworthy, as it contributes significantly to its antidepressant effects .

Biochemical Pathways

this compound affects several biochemical pathways. It is involved in the regulation of the Wnt signaling, axon guidance, and MAPK signaling pathways . These pathways play a crucial role in neuronal development and function, and their modulation can have significant effects on mood and behavior.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed and slowly eliminated, with a half-life exceeding 6.5 hours . The compound is metabolized by cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9 .

Result of Action

this compound has been shown to improve depression-like behaviors and hypomotility in animal models . It alleviates symptoms similar to those treated by the traditional Chinese medicine formula Chaihu Shugan Powder (CSP) . The compound also stimulates the expression of BDNF and p-mTOR in the hippocampus, which are key proteins involved in neuroplasticity and neuronal survival .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its absorption and metabolism, potentially impacting its bioavailability and therapeutic effects. Additionally, genetic factors such as the presence of certain receptor variants can influence the compound’s efficacy .

Biochemical Analysis

Biochemical Properties

Meranzin hydrate interacts with cytochrome P450s (CYPs) in its metabolism . Specifically, it has been identified as both a substrate and an inhibitor of CYP1A2 and CYP2C19 . These interactions play a crucial role in the biochemical reactions involving this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It can ameliorate depression-like behavior in rats and improve depression-like behaviors and hypomotility . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is related to the competitive endogenous RNA (ceRNA) network . It has been found to regulate this network, which in turn affects the behavior of cells . Additionally, it stimulates the protein expressions of brain-derived neurotrophic factor (BDNF) and phosphorylated mammalian target of rapamycin (p-mTOR) in the hippocampus .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that the compound’s effects on depression-like behavior and hypomotility in rats improve over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been observed that the compound’s effects on depression-like behavior and hypomotility in rats improve with the administration of the compound .

Metabolic Pathways

This compound is involved in the metabolism of cytochrome P450s (CYPs) . It acts as both a substrate and an inhibitor of CYP1A2 and CYP2C19 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Meranzin hydrate can be synthesized through high-speed counter-current chromatography (HSCCC). The process involves using a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in specific ratios . The apparatus is rotated at a specific speed to achieve the desired separation and purification of this compound.

Industrial Production Methods: In industrial settings, this compound is often extracted from the herb Fructus Aurantii. The extraction process involves using solvents like ethyl acetate and n-butanol to isolate the compound from the plant material . The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Meranzin hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is metabolized by cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19 .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which can exhibit different biological activities .

Comparison with Similar Compounds

Meranzin hydrate is unique among coumarin derivatives due to its specific biological activities and molecular targets. Similar compounds include:

This compound stands out due to its dual role in modulating both mood and gastrointestinal function, making it a promising candidate for further research and therapeutic development.

Biological Activity

Meranzin hydrate, a bioactive compound derived from traditional Chinese medicine, particularly from Aurantii Fructus Immaturus , has garnered attention for its diverse pharmacological properties. This article explores its biological activities, including antidepressant effects, prokinetic properties, and antibacterial activities, supported by research findings and data tables.

Overview of this compound

This compound is structurally related to coumarins and is primarily isolated from various citrus fruits. It has been studied for its potential therapeutic applications due to its influence on multiple biological pathways.

1. Antidepressant Effects

This compound has shown significant antidepressant-like effects in various animal models. Research indicates that it can reverse mood disorders induced by psychosocial stress and improve overall mental health.

  • Mechanism of Action : The antidepressant activity is believed to involve the modulation of neurotransmitter levels, specifically norepinephrine (NA), serotonin, and dopamine. It acts on the brain-gut axis, enhancing ghrelin levels which are linked to mood regulation .
  • Case Study : A study using a rat model of unpredictable chronic mild stress demonstrated that this compound significantly improved depression-like behaviors, as measured by behavioral tests and neuroimaging techniques .

2. Prokinetic Activity

This compound exhibits prokinetic effects, enhancing gastrointestinal motility which is beneficial for conditions like functional dyspepsia.

  • Research Findings : In a pharmacokinetic study involving rats, this compound increased the amplitude of intestinal contractions significantly compared to control groups (P<0.01). It also accelerated gastric emptying and intestinal transit times .
  • Table 1: Pharmacokinetic Parameters of this compound
ParameterValue
Peak Concentration (mg/L)0.371
Time to Peak Concentration (min)23.57
Elimination Half-Life (min)139.53
Volume of Distribution (L/kg)3782.89

3. Antibacterial and Anti-inflammatory Activities

This compound has demonstrated antibacterial properties against various pathogens and anti-inflammatory effects in different studies.

  • Study Insights : It has been reported to exhibit activity against bacteria associated with respiratory infections and gastrointestinal disturbances. Furthermore, its anti-inflammatory properties are attributed to its ability to modulate inflammatory cytokines and pathways .

Mechanistic Insights

The biological activities of this compound are underpinned by several mechanisms:

  • Neurotransmitter Modulation : By influencing the levels of key neurotransmitters in the brain, this compound addresses both mood disorders and gastrointestinal issues.
  • Ghrelin Regulation : Its ability to increase ghrelin levels links it to appetite regulation and mood enhancement.
  • Cytokine Modulation : Inflammation reduction through cytokine modulation contributes to its therapeutic potential in various inflammatory conditions.

Properties

IUPAC Name

8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGUASRIGLRPAX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5875-49-0
Record name 5875-49-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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